molecular formula C13H15ClN2 B11779773 2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B11779773
M. Wt: 234.72 g/mol
InChI Key: HJJBRCLZNSEPPG-UHFFFAOYSA-N
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Description

2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound featuring a fused cyclopentane-pyridine core with chloro, isobutyl, and nitrile substituents.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

2-chloro-4-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C13H15ClN2/c1-8(2)6-10-9-4-3-5-12(9)16-13(14)11(10)7-15/h8H,3-6H2,1-2H3

InChI Key

HJJBRCLZNSEPPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=NC2=C1CCC2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds under mild conditions with the use of triethylamine as a catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Variations

The cyclopenta[b]pyridine-3-carbonitrile scaffold is highly tunable, with substituents at positions 2, 4, and 7 significantly influencing properties. Key analogs include:

  • CAPD-1 : 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene) derivative .
  • CAPD-2 : 2-Methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene) derivative .
  • CAPD-4 : 2-Ethoxy-4-(2-methoxyphenyl)-7-(2-methoxybenzylidene) derivative .
  • Difluoromethyl analog : 2-Chloro-4-(difluoromethyl) derivative synthesized via late-stage fluorination .
  • Sulfanyl derivatives : 3-[(Phenylmethyl)thio] and related variants .

Key Differences :

  • Position 2 : Chloro (target compound) vs. alkoxy (CAPD series) or sulfanyl groups .
  • Position 4 : Isobutyl (target) vs. aryl or heteroaryl groups (CAPD series) .
  • Position 7 : Hydrogen or methylidene groups in analogs .

Physicochemical Properties

Spectroscopic Data :

  • IR : C≡N stretch observed at ~2200–2219 cm⁻¹ in CAPD analogs .
  • NMR : Cyclic CH₂ protons resonate at δ 2.87–3.09 ppm, while alkoxy groups (e.g., OCH₂CH₃) appear at δ 4.61 ppm .

Thermal Stability :

  • CAPD-2 and CAPD-4 exhibit melting points of 171–173°C and 160–161°C, respectively .

Corrosion Inhibition Performance

The CAPD series demonstrates mixed-type inhibition in sulfuric acid, with efficiencies up to 97.7% (CAPD-1 at 1.0×10⁻³ M) . Performance correlates with substituent effects:

Compound Inhibition Efficiency (%) Adsorption Energy (dEads/dN, kcal/mol)
CAPD-1 97.7 -471.73
CAPD-2 95.3 -454.99
CAPD-3 94.8 -423.90
CAPD-4 93.3 -405.34

Data sourced from electrochemical and computational studies .

Target Compound Hypotheses :

  • Isobutyl Group : The bulky alkyl substituent may enhance hydrophobicity but reduce adsorption efficiency compared to electron-donating aryl groups in CAPD-1.
  • Chloro Group : Similar to alkoxy groups, it may participate in chemisorption via lone-pair electrons, though less effectively than pyridinyl nitrogen .

Computational Insights

  • DFT Calculations : CAPD-1 exhibits the highest EHOMO (-5.12 eV) and lowest ΔE (2.34 eV), indicating strong electron donation and reactivity .
  • MC Simulations : Adsorption energy trends (CAPD-1 > CAPD-2 > CAPD-3 > CAPD-4) align with inhibition efficiency, emphasizing the role of heteroatoms and planar aromatic systems .

Crystallographic and Conformational Analysis

  • Crystal Structures: Analogs like 2-benzylamino-4-p-tolyl derivative adopt envelope conformations in the cyclopentane ring, influencing molecular packing and surface adsorption .

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